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Compound of Interest

Compound Name: TNT-b10

Cat. No.: B15575308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TNT-b10 is a novel ionizable cationic lipidoid designed for the formulation of lipid-like

nanoparticles (LLNs) to facilitate the delivery of messenger RNA (mRNA). Its unique chemical

structure allows for efficient encapsulation of mRNA and subsequent release within the cellular

cytoplasm. These application notes provide detailed protocols for the formulation,

characterization, and application of TNT-b10-based LLNs for in vitro and in vivo mRNA delivery,

based on the findings from Li et al., 2016.[1]

Chemical Properties of TNT-b10
A comprehensive understanding of the physicochemical properties of TNT-b10 is essential for

its proper handling and use in experimental settings.
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Property Value

Chemical Name

1,3,5-tris(2-((2-hydroxydodecyl)

(methyl)amino)ethyl)-1,3,5-triazinane-2,4,6-

trione

Molecular Formula C₄₈H₉₆N₆O₆

Molecular Weight 853.31 g/mol

Appearance Not specified, typically supplied in a solvent

Storage Store at -20°C for long-term stability.

Experimental Protocols
Protocol 1: Formulation of TNT-b10 Lipid-like
Nanoparticles (LLNs) for mRNA Delivery
This protocol details the preparation of TNT-b10 LLNs encapsulating mRNA, optimized for high

delivery efficiency. The optimized formulation, referred to as "O-TNT-b10 LLNs" or "F25", was

identified by Li et al. (2016).

Materials:

TNT-b10 lipidoid

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(C14-PEG2000)

mRNA (e.g., encoding a reporter protein like Firefly Luciferase)

Ethanol (anhydrous)

Citrate buffer (10 mM, pH 3.0)
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Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device or a vortex mixer

Dialysis cassettes (e.g., 3500 MWCO)

Optimized Formulation Molar Ratios (O-TNT-b10 / F25):

Component Molar Ratio (%)

TNT-b10 30

DOPE 40

Cholesterol 35

C14-PEG2000 Not specified in detail, typically 1-5%

Note: The originally reported F25 formulation (TNTs/DOPE/Chol = 30/40/35) did not explicitly

include a PEGylated lipid. However, for in vivo applications and improved stability, the inclusion

of a PEG-lipid is standard practice.

Procedure:

Preparation of Lipid Stock Solution (Organic Phase):

Dissolve TNT-b10, DOPE, cholesterol, and C14-PEG2000 in anhydrous ethanol to

achieve the desired molar ratios.

The total lipid concentration in the ethanol phase can be in the range of 10-25 mg/mL.

Ensure complete dissolution, gentle vortexing or warming may be applied if necessary.

Preparation of mRNA Solution (Aqueous Phase):

Dilute the mRNA in 10 mM citrate buffer (pH 3.0) to the desired concentration.

Formation of LLNs:
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The LLNs are formed by the rapid mixing of the organic and aqueous phases. This can be

achieved using a microfluidic mixing device for reproducible results or by rapid mixing

using a vortexer.

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into

separate syringes and connect them to the microfluidic mixer. Set the flow rate ratio

(aqueous to organic) typically at 3:1.

Vortex Mixing: Rapidly inject the lipid-ethanol solution into the mRNA-aqueous solution

while vigorously vortexing.

Maturation and Purification:

Allow the freshly formed LLN solution to incubate for a defined period (e.g., 30 minutes) at

room temperature to allow for nanoparticle stabilization.

To remove ethanol and raise the pH to a physiological level, dialyze the LLN solution

against PBS (pH 7.4) using a dialysis cassette. Perform dialysis for at least 2 hours with at

least one buffer change, or overnight at 4°C.

Sterilization and Storage:

Filter the final LLN suspension through a 0.22 µm sterile filter.

Store the formulated LLNs at 4°C for short-term use. For long-term storage, consult

stability data, though -80°C is generally recommended.
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Workflow for TNT-b10 LLN Formulation.

Protocol 2: In Vitro Transfection of Hep3B Cells with
TNT-b10 LLNs
This protocol describes the procedure for transfecting human liver cancer cells (Hep3B), as

performed by Li et al. (2016), to assess the mRNA delivery efficiency of TNT-b10 LLNs.

Materials:
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Hep3B cells

Complete growth medium (e.g., EMEM with 10% FBS)

TNT-b10 LLNs encapsulating luciferase mRNA

96-well opaque white plates (for luminescence assay)

Luciferase assay reagent (e.g., Bright-Glo™)

Plate reader with luminescence detection capabilities

Procedure:

Cell Seeding:

The day before transfection, seed Hep3B cells in a 96-well opaque white plate at a density

that will result in 70-80% confluency at the time of transfection.

Transfection:

On the day of transfection, dilute the TNT-b10 LLNs to the desired mRNA concentration in

a serum-free medium.

Remove the old medium from the cells and replace it with the LLN-containing medium. A

typical dose might be 100-200 ng of mRNA per well.

Incubate the cells with the LLNs for a defined period (e.g., 4-6 hours) at 37°C in a CO₂

incubator.

Post-transfection Incubation:

After the transfection period, remove the LLN-containing medium and replace it with a

fresh complete growth medium.

Incubate the cells for an additional 18-42 hours to allow for mRNA translation and protein

expression.
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Luciferase Assay:

At the desired time point post-transfection (e.g., 24 hours), remove the medium from the

wells.

Add the luciferase assay reagent directly to the cells according to the manufacturer's

instructions. This reagent typically lyses the cells and provides the substrate for the

luciferase reaction.

Incubate for a few minutes at room temperature to ensure complete cell lysis.

Measure the luminescence using a plate reader. The light output is proportional to the

amount of translated luciferase protein.
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In Vitro Transfection Workflow.

Protocol 3: In Vivo mRNA Delivery in Mice
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This protocol outlines a general procedure for assessing the in vivo mRNA delivery efficiency of

TNT-b10 LLNs in a murine model, based on the experiments described by Li et al. (2016).

Materials:

TNT-b10 LLNs encapsulating luciferase mRNA

6-8 week old mice (e.g., C57BL/6)

D-luciferin (substrate for in vivo imaging)

In vivo imaging system (IVIS) or equivalent

Sterile syringes and needles

Procedure:

Animal Preparation:

Acclimatize the mice to the laboratory conditions for at least one week before the

experiment.

All animal procedures should be performed in accordance with institutional guidelines and

approved protocols.

Administration of LLNs:

Administer the TNT-b10 LLNs to the mice via intravenous (tail vein) injection.

The dosage will need to be optimized, but a starting point could be in the range of 0.1-1.0

mg of mRNA per kg of body weight.

In Vivo Imaging:

At a predetermined time point after LLN administration (e.g., 6, 12, or 24 hours),

anesthetize the mice.

Administer D-luciferin via intraperitoneal injection (typically 150 mg/kg).
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Wait for the substrate to distribute (usually 5-10 minutes).

Image the mice using an in vivo imaging system to detect the bioluminescence signal from

the expressed luciferase. The location and intensity of the signal will indicate the sites of

successful mRNA delivery and translation.

Data Analysis:

Quantify the bioluminescence signal in different organs or regions of interest using the

software associated with the imaging system.

This will provide a quantitative measure of the in vivo delivery efficiency and biodistribution

of the TNT-b10 LLNs.

Data Presentation
The following tables summarize the type of quantitative data that can be generated from the

above protocols.

Table 1: Physicochemical Characterization of TNT-b10 LLNs

Parameter Typical Value Method of Measurement

Particle Size (Diameter) 100 - 200 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential Near-neutral at pH 7.4
Electrophoretic Light

Scattering

mRNA Encapsulation

Efficiency
> 90% RiboGreen Assay

Table 2: In Vitro Transfection Efficiency of O-TNT-b10 LLNs
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Cell Line mRNA Dose (ng/well) Luminescence (RLU)

Hep3B 100 Example Value

Hep3B 200 Example Value

Other cell lines Varies Example Value

RLU: Relative Light Units

Table 3: In Vivo Biodistribution of O-TNT-b10 LLNs

Organ Bioluminescence (photons/s/cm²/sr)

Liver Example Value

Spleen Example Value

Lungs Example Value

Other Example Value

Signaling Pathways
Currently, there is no specific signaling pathway information directly associated with the

mechanism of action of TNT-b10 beyond the general principles of lipid nanoparticle-mediated

mRNA delivery. The primary mechanism involves the endocytosis of the LLNs, followed by

endosomal escape facilitated by the ionizable nature of TNT-b10, which becomes protonated in

the acidic environment of the endosome, leading to the release of the mRNA cargo into the

cytoplasm for translation.
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Cellular Uptake and mRNA Release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Application Notes and Protocols for TNT-b10
Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575308#tnt-b10-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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